Chaetoglobosin E
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Overview
Description
Chaetoglobosin E is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as a Chaetomium metabolite and an antineoplastic agent. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Electrospray Ionization Mass Spectrometry
- Chaetoglobosin E can be identified using electrospray ionization tandem mass spectrometry, which provides a reliable and efficient method for analyzing this compound and distinguishing it from similar isomers like chaetoglobosins F (Xu et al., 2012).
Immunomodulatory Properties
- This compound has been shown to possess immunomodulatory effects. For example, it inhibits the maturation and immunostimulatory function of dendritic cells, impacting the Toll-like receptor 9 signaling pathway (Hua et al., 2013).
Antitumor Activity
- The compound exhibits significant antitumor activities. It inhibits tumor growth and enhances the efficacy of cytotoxic drugs in esophageal squamous cell carcinoma, targeting the polo-like kinase 1 (PLK1) and potentially inducing pyroptosis (Chen et al., 2022).
Biochemical Analysis and Cytotoxicity
- Biochemical studies of this compound have contributed to understanding its structure and cytotoxic activity, particularly against cancer cell lines. This understanding is vital for developing this compound as a therapeutic agent (Ding et al., 2006).
Broad Biological Activities
- This compound is part of a class of compounds known for a wide range of biological activities, including antifungal, cytotoxic, and potentially antibacterial properties. This versatility makes it a significant focus for diverse research applications (Chen et al., 2020).
Properties
Molecular Formula |
C32H38N2O5 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(1R,5S,7E,9S,11E,13R,14S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,6,20-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25-26,28,30,33,35,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,26-,28-,30+,32+/m0/s1 |
InChI Key |
FPNAKNFLJIQADW-CNYNBRRPSA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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